5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide involves several steps. One common method includes the reaction of 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide can be compared with other similar compounds, such as:
- 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
- Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique hydrazide group in this compound distinguishes it from its analogs and contributes to its specific properties and applications .
Properties
CAS No. |
790263-70-6 |
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Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C11H16N2OS/c1-2-7-3-4-9-8(5-7)6-10(15-9)11(14)13-12/h6-7H,2-5,12H2,1H3,(H,13,14) |
InChI Key |
KSBSVFQASIUMJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)NN |
Origin of Product |
United States |
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